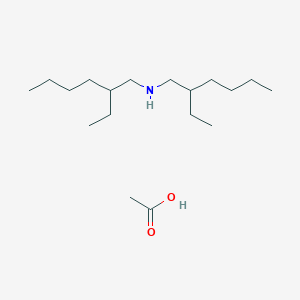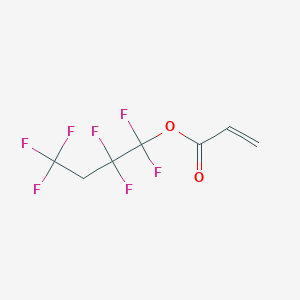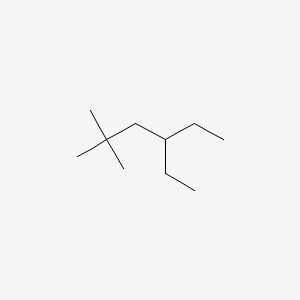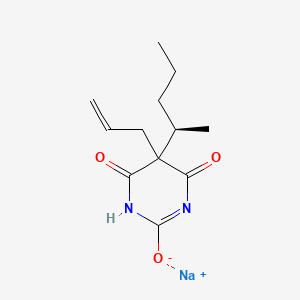![molecular formula C17H14N2O2S B14650081 1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one CAS No. 51949-53-2](/img/structure/B14650081.png)
1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry This compound features a benzimidazole core, which is a heterocyclic aromatic organic compound, and a benzoyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with benzoyl chloride to form the benzoyl derivative . This intermediate is further reacted with 2-bromo-1-propanone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties . The sulfanyl group can also interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one can be compared with other benzimidazole derivatives, such as:
1-[(1-Benzoyl-1H-benzimidazol-2-yl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol: Contains a benzimidazole core with a methyl group and an ethanol moiety.
1-Phenyl-2-(1-propyl-1H-benzimidazol-2-ylsulfanyl)ethanone: Features a phenyl group and a propyl group attached to the benzimidazole core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
51949-53-2 |
|---|---|
Molecular Formula |
C17H14N2O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(1-benzoylbenzimidazol-2-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C17H14N2O2S/c1-12(20)11-22-17-18-14-9-5-6-10-15(14)19(17)16(21)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
CNULUFWPHHFVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


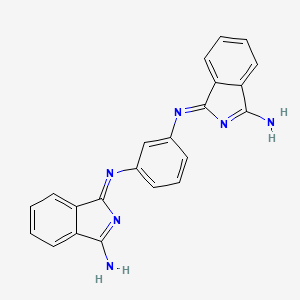
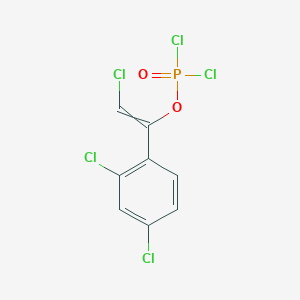
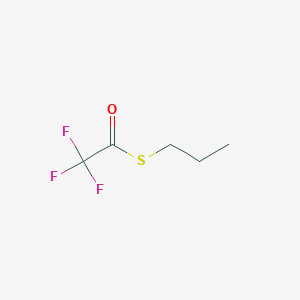
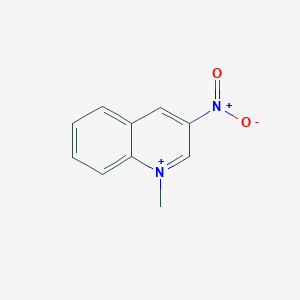
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)


